(2R,3aS,7aS)-2-methyl-octahydro-1H-indole
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Overview
Description
(2R,3aS,7aS)-2-methyl-octahydro-1H-indole is a chiral compound with a unique structure that includes a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3aS,7aS)-2-methyl-octahydro-1H-indole can be achieved through several methods. One common approach involves the catalytic hydrogenation of indole derivatives. For instance, the reduction of indole-2-carboxylic acid using platinum-catalyzed hydrogenation with deuterium gas has been reported . This method provides a straightforward route to obtain the desired compound with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of high-pressure hydrogenation reactors and efficient catalysts ensures the production of this compound in significant quantities. The reaction conditions are optimized to achieve high yields and purity, making the process economically viable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2R,3aS,7aS)-2-methyl-octahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with platinum or palladium catalysts.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(2R,3aS,7aS)-2-methyl-octahydro-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,3aS,7aS)-2-methyl-octahydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Octahydroindole-2-carboxylic acid: A similar compound with a carboxylic acid group instead of a methyl group.
N-methyl octahydroindole-2-carboxylic acid: Another analog with an N-methyl group.
Uniqueness
(2R,3aS,7aS)-2-methyl-octahydro-1H-indole is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2R,3aS,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-7-6-8-4-2-3-5-9(8)10-7/h7-10H,2-6H2,1H3/t7-,8+,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHBAERTGJSGHX-VGMNWLOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CCCC[C@@H]2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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